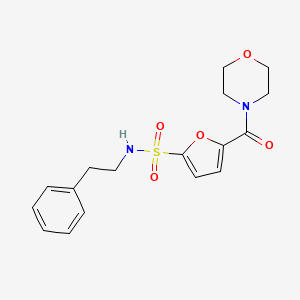
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl) phenyl) acetamide with ammonium thiocyanate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenethyl derivatives.
科学研究应用
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
作用机制
The mechanism of action of 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide involves its interaction with various molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways .
相似化合物的比较
Similar Compounds
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiozolidin-4-one: Similar structure with a thiazolidinone scaffold.
N-(4-(Morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide hydrochloride: Contains a morpholine ring and exhibits similar biological activities.
Uniqueness
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is unique due to its combination of a morpholine ring, phenethyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
生物活性
5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic implications.
Chemical Structure and Synthesis
The compound belongs to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an amine. The morpholine and furan moieties contribute to its unique chemical properties, which are essential for its biological activity. The synthesis typically involves multi-step organic reactions, including carbonylation and sulfonation processes.
Inhibition of Carbonic Anhydrases
Recent studies have explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are overexpressed in various tumors. For instance, compounds similar to this compound have shown promising results in inhibiting these enzymes, leading to reduced tumor cell viability under hypoxic conditions .
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) | Cell Line Tested |
|---|---|---|---|
| This compound | TBD | TBD | HT-29, MDA-MB-231 |
| Acetazolamide (Control) | 1000 | 500 | HT-29, MDA-MB-231 |
Antiproliferative Effects
The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, it has been reported that compounds with similar structures exhibit significant inhibition of cell growth in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. In particular, under hypoxic conditions, these compounds can reduce cell viability substantially compared to normoxic conditions .
Case Study: HT-29 Cell Line
In a study examining the effects on HT-29 cells:
- Concentration : At concentrations up to 400 μM, a notable decrease in viability was observed.
- Mechanism : The mechanism appears to involve the inhibition of CA IX, leading to altered pH levels within the tumor microenvironment.
The biological activity of this compound is largely attributed to its ability to inhibit carbonic anhydrases. This inhibition disrupts the acid-base balance within tumors, leading to:
- Reduced tumor growth : By limiting acidification, it may enhance the efficacy of other treatments.
- Inhibition of metastasis : Some studies suggest that CA inhibitors can also affect cellular migration pathways .
Future Directions
Further research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:
- In vivo studies : To determine therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) : To optimize chemical modifications for enhanced activity against specific cancer types.
属性
IUPAC Name |
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFKSUCHNLDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













